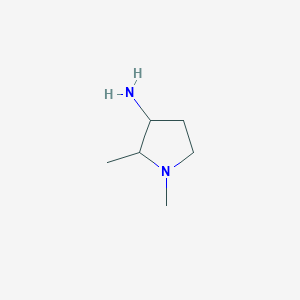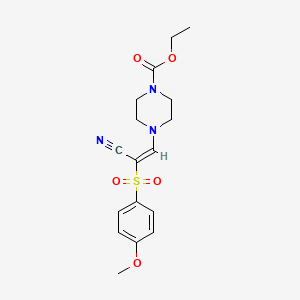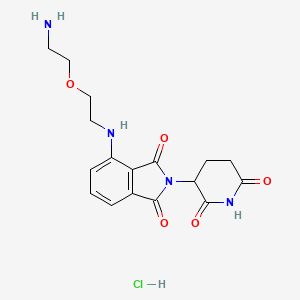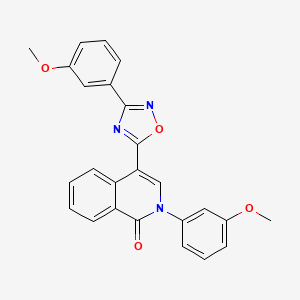
N-(2-chlorophenyl)-2-(4-((4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(4-((4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H25ClN6O2 and its molecular weight is 440.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
Compounds related to N-(2-chlorophenyl)-2-(4-((4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)acetamide have demonstrated significant applications in antimicrobial and anticancer studies. For instance, a series of compounds including analogs of 3-methyl-[1,2,4] triazolo[3,4-a]phthalazines showed inhibition activity against the HCT 116 cancer cell line, indicating their potential use in cancer treatment. In addition, the same study highlighted the antimicrobial activities of these compounds, suggesting their role in combating bacterial infections (Kumar et al., 2019).
Moreover, some novel 1,2,4-triazole derivatives have been synthesized and showcased good to moderate activities against various microorganisms, further supporting the antimicrobial potential of such compounds (Bektaş et al., 2007).
Lipase and α-Glucosidase Inhibition
Certain derivatives of the compound have been synthesized and evaluated for their inhibitory activity against lipase and α-glucosidase enzymes. One particular study demonstrated that specific synthesized compounds exhibited the best anti-lipase and anti-α-glucosidase activities, indicating their potential application in managing conditions related to these enzymes, such as obesity or diabetes (Bekircan et al., 2015).
Antitumor and Antimicrobial Potentials
A series of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and showed significant antimicrobial and anticancer activities. The molecular docking studies suggested that some of these compounds could serve as leads for rational drug designing for anticancer molecules due to their favorable interactions within the binding pocket (Mehta et al., 2019).
Antifungal Properties
The solubility and partitioning processes of a novel antifungal compound of the 1,2,4-triazole class were extensively studied, indicating the compound's potential as an effective antifungal agent. The study provided insights into the pharmacologically relevant physicochemical properties and suggested its suitability for biological applications (Volkova et al., 2020).
Synthesis and Characterization
The synthesis and structural characterization of related compounds have been a significant area of research. For instance, studies have detailed the synthesis protocols and characterized the compounds through various analytical methods. Such research is foundational for understanding the properties and potential applications of these compounds (Wujec & Typek, 2023).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[4-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O2/c1-31-20-9-5-4-8-19(20)29-16-24-26-21(29)14-27-10-12-28(13-11-27)15-22(30)25-18-7-3-2-6-17(18)23/h2-9,16H,10-15H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIYANOZKSTIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NN=C2CN3CCN(CC3)CC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-ethoxybenzoate](/img/structure/B2468416.png)


![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2468420.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide](/img/structure/B2468423.png)

![[1-(Oxan-4-yl)azetidin-2-yl]methanamine](/img/structure/B2468426.png)
![Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2468430.png)

![Methyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2468434.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-cyclohexylurea](/img/structure/B2468437.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2468439.png)